1-Fluoro-3-iodopropane
Description
Significance of Organofluorine and Organoiodine Compounds in Modern Chemical Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Organofluorine compounds often exhibit enhanced thermal stability, lipophilicity, and metabolic stability, making them highly valuable in pharmaceutical and agrochemical research. numberanalytics.comcas.cnmdpi.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. cas.cn The carbon-fluorine bond is the strongest single bond to carbon, which contributes to the increased stability of fluorinated compounds. chinesechemsoc.org
Similarly, organoiodine compounds play a crucial role in organic synthesis. wikipedia.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.org This reactivity makes organoiodine compounds valuable intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Hypervalent iodine reagents have also emerged as versatile and environmentally benign oxidizing agents. beilstein-journals.org The combination of both a fluorine and an iodine atom in a single molecule, as in 1-Fluoro-3-iodopropane, offers a unique set of properties for synthetic chemists.
Historical Context of this compound in Synthetic Chemistry
The use of this compound in synthetic chemistry has evolved with the growing interest in fluorinated organic molecules. While early research into organofluorine chemistry dates back to the 19th century, significant advancements occurred in the mid-20th century with the development of new synthetic methods. numberanalytics.com this compound has been utilized as a key reagent in various synthetic applications, including the preparation of radiolabeled compounds for medical imaging. chemicalbook.comnih.gov For instance, it has been employed in the synthesis of radiotracers for positron emission tomography (PET) imaging, particularly for dopamine (B1211576) transporters. fluoromart.com Its commercial availability and favorable properties, such as not being an ozone-depleting substance, have made it a viable alternative to other halogenated propanes in certain industrial applications. google.com
Overview of Unique Reactivity Profiles of this compound
The distinct reactivity of this compound arises from the differential reactivity of the carbon-fluorine and carbon-iodine bonds. The C-I bond is significantly more labile and susceptible to nucleophilic attack, making the iodine atom an excellent leaving group. wikipedia.org This allows for selective reactions at the iodinated carbon, while the more robust C-F bond remains intact. This differential reactivity is a key feature that synthetic chemists exploit.
For example, this compound can act as an alkylating agent, introducing the 3-fluoropropyl group into various molecules. nih.gov It has been used in the synthesis of fluoroalkyl-substituted ionic liquids and in the development of methods for synthesizing fluorinated organic molecules like fluoro-benzoxazepines. fluoromart.com Its reactivity has also been explored in rearrangement reactions with fluorinating agents and in telomerization reactions for synthesizing fluorocarbon polymer models. fluoromart.com Recent research has even demonstrated the selective functionalization of the typically inert C-F bond in the presence of the more reactive C-I bond using organoaluminum reagents, showcasing the compound's versatile reactivity under specific conditions. acs.org
Scope and Objectives of Research on this compound
Current and future research on this compound is focused on expanding its utility in various fields. Key areas of investigation include:
Development of Novel Synthetic Methodologies: Researchers are continuously exploring new ways to utilize the unique reactivity of this compound to construct complex molecules. mdpi.com This includes its use in cross-coupling reactions and as a precursor for catalysts and ligands. chemimpex.comchembk.com
Pharmaceutical and Agrochemical Applications: The introduction of the fluoropropyl group can enhance the biological activity of molecules. cas.cnchemimpex.com Research is ongoing to incorporate this moiety into new drug candidates and agrochemicals. chemimpex.com
Materials Science: this compound is used in the development of specialized materials, such as polymers and coatings, with unique chemical properties. chemimpex.com
Medical Imaging: A significant area of research involves the use of its radiolabeled form, 1-[¹⁸F]fluoro-3-iodopropane, in the synthesis of PET radiotracers for imaging various biological targets in the brain. nih.govevitachem.com
Electrochemistry: The potential of this compound as a solid-electrolyte interphase (SEI)-forming additive for lithium-ion batteries is being investigated to improve battery performance and stability. fluoromart.com
The overarching objective is to leverage the unique properties of this compound to advance these diverse areas of chemical research and technology. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆FI chemimpex.comnih.gov |
| Molecular Weight | 187.98 g/mol chemimpex.comnih.gov |
| Appearance | Colorless to light yellow clear liquid chemimpex.com |
| Boiling Point | 128 °C chemimpex.com |
| Density | 1.93 g/cm³ chemimpex.com |
| Refractive Index | 1.50 chemimpex.com |
| Flash Point | 34 °C tcichemicals.com |
| Solubility | Sparingly soluble in chloroform (B151607) and slightly soluble in methanol. chemicalbook.com Hardly soluble in water but soluble in organic solvents like alcohols and ethers. chembk.com |
| CAS Number | 462-40-8 chemicalbook.comchemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBUZQPPQLQHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-40-8 | |
| Record name | 1-Fluoro-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Fluoro 3 Iodopropane
Direct Fluorination and Iodination Approaches
Direct approaches to 1-fluoro-3-iodopropane offer a more convergent synthetic route, potentially reducing the number of reaction steps. These methods primarily involve the reaction of a propyl substrate with fluorinating and iodinating agents.
Reaction of Iodopropane with Hydrogen Fluoride (B91410) and Variants
One documented method for the preparation of this compound involves the reaction of iodopropane with hydrogen fluoride. This process typically occurs at low temperatures. The reaction proceeds through an initial formation of 1-fluoro-2-iodopropane, which then undergoes a subsequent reaction with hydrogen fluoride to yield the desired this compound. The specifics of the reaction conditions, such as temperature, pressure, and the physical state of the hydrogen fluoride, are critical parameters that influence the reaction's yield and selectivity.
| Reactant | Reagent | Intermediate | Product | Temperature |
| Iodopropane | Hydrogen Fluoride | 1-Fluoro-2-iodopropane | This compound | Low |
Halogen Exchange Reactions for Controlled Synthesis
Halogen exchange reactions represent a powerful tool for the controlled synthesis of mixed haloalkanes like this compound. This strategy typically involves the substitution of a halide, such as bromine or chlorine, with a fluoride or iodide ion. While specific examples for the direct conversion of a dihalopropane to this compound via a one-pot halogen exchange are not extensively detailed in readily available literature, the principles of such reactions are well-established. For instance, a di-substituted propane (B168953), such as 1,3-diiodopropane (B1583150), could theoretically undergo a selective monofluorination using a suitable fluoride source. The success of such a reaction would depend heavily on the choice of fluorinating agent, solvent, and reaction conditions to control the extent of fluorination and prevent the formation of difluorinated byproducts.
Development of Improved Synthetic Pathways
Ongoing research in the field of fluorine chemistry aims to develop more efficient, selective, and environmentally benign synthetic routes to fluorinated compounds. For this compound, improvements could involve the use of novel fluorinating agents that are less hazardous than hydrogen fluoride, or the development of catalytic systems that enable the reaction to proceed under milder conditions with higher yields. The use of phase-transfer catalysts or ionic liquids could also offer advantages in terms of reaction rates and ease of product separation.
Indirect Synthesis and Precursor Routes
Indirect synthetic methods for this compound involve the use of a starting material that already contains one of the desired halogens or a functional group that can be readily converted to a halogen.
Conversion from Related Halopropanes
The synthesis of this compound can be achieved by starting with a related halopropane. For example, 1-chloro-3-iodopropane can serve as a precursor. sigmaaldrich.comguidechem.com The chlorine atom can be displaced by a fluoride ion through a nucleophilic substitution reaction. This halogen exchange reaction, often referred to as a Finkelstein reaction, typically employs an alkali metal fluoride, such as potassium fluoride, in a suitable polar aprotic solvent like acetone or acetonitrile (B52724). The choice of solvent is crucial to solvate the cation and leave a "naked" and highly reactive fluoride anion.
Another potential precursor is 1-bromo-3-fluoropropane. In this case, the bromine atom would be substituted with an iodide ion. This transformation is also a Finkelstein-type reaction, typically using an iodide salt like sodium iodide in a suitable solvent.
| Starting Material | Reagent | Product | Reaction Type |
| 1-Chloro-3-iodopropane | Alkali Metal Fluoride | This compound | Halogen Exchange (Fluorination) |
| 1-Bromo-3-fluoropropane | Alkali Metal Iodide | This compound | Halogen Exchange (Iodination) |
Stereoselective and Enantioselective Synthesis of this compound Precursors
While this compound itself is achiral, the development of stereoselective and enantioselective methods for the synthesis of its precursors is a significant area of research, particularly for applications in the synthesis of chiral pharmaceuticals and agrochemicals. These methods aim to control the three-dimensional arrangement of atoms in a molecule, leading to the formation of a specific stereoisomer.
For instance, the enantioselective synthesis of chiral 3-fluoro-1-propanol derivatives could be a key step. These chiral alcohols can then be converted to the corresponding chiral this compound derivatives with retention or inversion of configuration, depending on the reaction mechanism. Recent advancements in catalysis, including the use of chiral catalysts for fluorination or the enzymatic resolution of racemic precursors, are enabling the synthesis of highly enantioenriched fluorinated building blocks. nih.govchemistryviews.orgnih.govnih.gov
Industrial Scale Preparation and Optimization Studies
The primary route for the industrial synthesis of this compound is through a halogen exchange reaction, a cornerstone of organofluorine chemistry. This typically involves the conversion of a more readily available dihalogenated propane, such as 1,3-diiodopropane or 1-bromo-3-iodopropane, by replacing one of the halogen atoms with fluorine.
One of the most common methods is a variation of the Finkelstein reaction. In this process, a precursor like 1,3-diiodopropane is treated with a source of fluoride ions. The choice of fluorinating agent is critical for optimizing the reaction on an industrial scale. While various agents can be used, potassium fluoride (KF) is often favored due to its cost-effectiveness and reactivity, which can be enhanced by the use of phase-transfer catalysts.
Optimization studies for this process focus on several key parameters to maximize yield and minimize the formation of byproducts, such as 1,3-difluoropropane. These parameters include:
Solvent: High-boiling polar aprotic solvents are generally preferred to facilitate the dissolution of the fluoride salt and to allow for higher reaction temperatures, which can increase the reaction rate.
Temperature: The reaction temperature is carefully controlled to promote the monosubstitution of iodine with fluorine while preventing further reaction to the difluorinated byproduct.
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material without promoting side reactions.
Catalyst: Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium salts, are often employed to improve the solubility and reactivity of the fluoride salt in the organic solvent, thereby accelerating the reaction and improving yields.
Below is a data table summarizing typical findings from optimization studies for the synthesis of this compound from 1,3-diiodopropane.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Fluorinating Agent | Potassium Fluoride (KF) | Potassium Fluoride (KF) | Cesium Fluoride (CsF) |
| Solvent | Diethylene Glycol | Sulfolane | Acetonitrile |
| Catalyst | Tetrabutylammonium Bromide | 18-Crown-6 | None |
| Temperature (°C) | 120-140 | 150 | 80 |
| Reaction Time (h) | 8-12 | 6 | 24 |
| Yield of this compound (%) | 75-85 | 80-90 | 60-70 |
| Key Byproducts | 1,3-Difluoropropane, Unreacted 1,3-Diiodopropane | 1,3-Difluoropropane | Significant unreacted starting material |
Purification Techniques and Stabilization Methods
Due to the reactive nature of the carbon-iodine bond, this compound is susceptible to degradation, particularly in the presence of light or heat, which can lead to the formation of iodine and other impurities. Therefore, rigorous purification and effective stabilization are paramount for ensuring the product's quality and shelf life.
Purification Techniques:
Following the synthesis, the crude product mixture is subjected to a series of purification steps:
Washing: The reaction mixture is typically washed with aqueous solutions to remove inorganic salts and the catalyst. A wash with a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), is often employed to remove any free iodine that may have formed, which is visible as a purplish tinge.
Drying: The organic layer is then dried using a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove residual water.
Fractional Distillation: The final and most critical purification step is fractional distillation under reduced pressure. This separates the desired this compound from the solvent, any unreacted starting materials, and byproducts like 1,3-difluoropropane. The boiling point of this compound is approximately 128°C at atmospheric pressure, and distillation under vacuum allows for lower temperatures, minimizing thermal decomposition.
Stabilization Methods:
Alkyl iodides are notoriously unstable, and this compound is no exception. To prevent decomposition during storage, stabilizers are added to the purified product. The most common method involves the addition of a metallic stabilizer that can scavenge any iodine formed upon degradation.
Copper: The most widely used stabilizer for this compound is copper, often in the form of copper chips or powder. Copper effectively reacts with and removes free iodine, thereby preventing further degradation of the product. Commercial samples of this compound are almost always sold with a copper stabilizer.
Silver: Silver, in the form of wire or powder, can also be used as a stabilizer for alkyl iodides. It functions similarly to copper by reacting with iodine.
The choice of stabilizer can depend on the intended application of the this compound, as the presence of residual metal ions could potentially interfere with downstream reactions.
The following table compares common stabilization methods for this compound.
| Stabilizer | Form | Mechanism of Action | Efficacy |
| Copper | Chips, Powder | Scavenges free iodine (I₂) | High |
| Silver | Wire, Powder | Scavenges free iodine (I₂) | High |
| Storage Conditions | Amber bottles, Inert atmosphere | Minimizes exposure to light and oxygen | Essential for long-term stability |
Reactivity and Mechanistic Investigations of 1 Fluoro 3 Iodopropane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. For a substrate such as 1-fluoro-3-iodopropane, which contains two different halogen atoms, these reactions provide insight into leaving group ability and reaction pathways.
Stereochemical Outcomes and Configurational Analysis (e.g., S_N2 pathways)
Bimolecular nucleophilic substitution (S_N2) reactions are characterized by the backside attack of a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at that center. libretexts.orgmasterorganicchemistry.com This process occurs in a single, concerted step where the nucleophile forms a new bond as the leaving group departs. libretexts.org In the context of this compound, the reaction would typically involve a nucleophile attacking the carbon bonded to iodine.
While this compound itself is not a chiral molecule, studies on analogous chiral substrates, such as (R)-1-fluoro-1-iodopropane, demonstrate the stereochemical consequences of S_N2 reactions. pearson.com The reaction of a chiral haloalkane in an S_N2 fashion results in a Walden inversion, where the product's configuration is inverted relative to the reactant. libretexts.orgmasterorganicchemistry.com For example, the reaction of (S)-2-bromobutane yields (R)-2-butanol, illustrating this stereochemical inversion. libretexts.org It is important to note that an inversion of the stereocenter's arrangement does not always lead to a change in the R/S designation, as this depends on the Cahn-Ingold-Prelog priority of the incoming nucleophile versus the leaving group. stackexchange.com
The rate of S_N2 reactions is highly sensitive to steric hindrance at the reaction center. libretexts.orgddugu.ac.in Primary alkyl halides, like this compound, are excellent substrates for S_N2 reactions due to the minimal steric bulk around the electrophilic carbon, allowing for easy access by the nucleophile. libretexts.org
Competitive Halogen Substitution: Preference for Iodine over Fluorine
In molecules containing multiple types of halogen atoms, the weaker carbon-halogen bond is typically broken more readily in nucleophilic substitution reactions. crunchchemistry.co.uk The strength of the carbon-halogen bond decreases down the group in the periodic table (C-F > C-Cl > C-Br > C-I). ddugu.ac.incrunchchemistry.co.uk Consequently, the carbon-iodine bond is significantly weaker and more easily cleaved than the carbon-fluorine bond.
This principle dictates that in nucleophilic substitution reactions of this compound, the iodide ion is the preferred leaving group. quizlet.com The C-F bond is the strongest among carbon-halogen bonds, rendering fluoroalkanes generally unreactive in standard nucleophilic substitution reactions. crunchchemistry.co.uk In contrast, the C-I bond is the weakest, making iodoalkanes the most reactive in this class of compounds. crunchchemistry.co.uk Therefore, a nucleophile will selectively attack the carbon attached to the iodine atom, displacing the iodide ion while leaving the C-F bond intact. quizlet.com This selectivity makes this compound a useful building block for introducing a 3-fluoropropyl group into other molecules.
Carbon-Halogen Bond Activation Studies
While the C-I bond in this compound is readily cleaved, the activation of the much stronger C-F bond requires more specialized conditions, often involving transition metal catalysts. nih.govresearchgate.net
Selective C-F Bond Activation in this compound
The selective activation of a C-F bond in the presence of a more reactive C-I bond is a significant challenge in synthetic chemistry. nih.govacs.org Traditional reactivity patterns, as seen in nucleophilic substitutions, favor the cleavage of the weaker C-I bond. acs.org However, recent advances have demonstrated that certain organometallic reagents can invert this selectivity.
Remarkably, studies have shown that organoaluminum reagents can achieve selective C-F bond activation in molecules that also contain other halogens. acs.orgnih.gov In a specific investigation, the reaction of this compound with trimesitylaluminum resulted in the selective substitution of the fluorine atom, with the C-I bond remaining completely untouched. acs.orgnih.gov This reaction proceeded to a high yield of 95% for the C-F functionalized product. acs.orgnih.gov
This unusual reactivity is attributed to the high fluorophilicity of the aluminum reagent. nih.gov Unlike many transition-metal-catalyzed cross-couplings that follow traditional reactivity rules (C-I > C-Br > C-Cl > C-F), these organoaluminum compounds exhibit a strong preference for activating the C-F bond. acs.org This method has been shown to be applicable to a range of unactivated alkyl fluorides, even at cryogenic temperatures, and in the presence of other alkyl halide moieties within the same molecule. nih.gov
The table below details the results of the selective C-F bond activation of this compound using an organoaluminum reagent.
| Substrate | Reagent | Product | Yield | Selectivity | Reference |
| This compound | Trimesitylaluminum | 1-Mesityl-3-iodopropane | 95% | Exclusive C-F activation; no reaction at C-I bond observed. | nih.gov, acs.org |
This selective C-F bond functionalization opens up new synthetic pathways that are not accessible through conventional methods, providing a powerful tool for the synthesis of complex fluorinated molecules. acs.org
Frustrated Lewis Pair (FLP) Mediated C-F Activation
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows them to activate a variety of small molecules, including the notably strong carbon-fluorine (C-F) bond. wikipedia.org The activation of C-F bonds in fluoroalkanes by FLPs has become a significant area of research, offering a method for monoselective functionalization and overcoming the long-standing challenge of over-defluorination. rsc.orgresearchgate.netuq.edu.au
The mechanism of FLP-mediated C-F activation is a subject of detailed investigation. Computational studies using Density Functional Theory (DFT) suggest that the process involves a unique cooperative action between the Lewis acid and base, where non-covalent interactions play a crucial role. nih.gov The activation may proceed through a hypervalent intermediate with a five-coordinate carbon atom. nih.gov Experimental and computational evidence also points towards a Lewis acid-assisted SN1 type pathway rather than a concerted FLP mechanism. rsc.orgresearchgate.net In this model, the Lewis acid, such as B(C6F5)3, is sufficiently acidic to initiate C-F bond cleavage. rsc.orgresearchgate.net The resulting carbocation is then trapped by the Lewis base. acs.org
The use of chiral Lewis bases in FLP systems has enabled the stereoselective desymmetrization of geminal difluoroalkanes, providing access to stereoenriched fluoroalkanes. wiley.com The diastereomeric ratio of the resulting products is thermodynamically controlled through the facile exchange of the Lewis base. wiley.com
| Aspect | Description | References |
|---|---|---|
| Principle | Sterically hindered Lewis acid and base that cannot form a classical adduct, leading to enhanced reactivity. | wikipedia.org |
| Application | Monoselective C-F bond activation in polyfluoroalkanes, avoiding over-defluorination. | rsc.orgresearchgate.netuq.edu.aunih.gov |
| Mechanism | Debated between a concerted FLP pathway and a Lewis acid-assisted SN1 type pathway. Evidence suggests the latter is more likely. | nih.govrsc.orgresearchgate.netresearchgate.net |
| Stereoselectivity | Chiral Lewis bases can be used for stereoselective C-F activation, leading to stereoenriched products. | wiley.com |
Selective C-I Bond Activation in this compound
The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the C-F bond, making it the more reactive site for many reagents, particularly organometallics. studymind.co.uksavemyexams.comsavemyexams.comlibretexts.org For instance, Grignard reagents (organomagnesium halides) readily react with the C-I bond in haloalkanes. The reaction of heptafluoro-1-iodopropane (B26637) with magnesium has been studied to produce the corresponding Grignard reagent, which can then react with various carbonyl compounds. acs.org While specific studies on this compound with Grignard reagents are not detailed in the provided search results, the general reactivity pattern of haloalkanes suggests that the Grignard reagent would preferentially form at the C-I bond.
However, some organometallic reagents exhibit unexpected selectivity. For example, triarylaluminum reagents have shown a remarkable and explicit selectivity for activating the C-F bond over the C-I bond in this compound. acs.orgnih.gov
Comparative Reactivity of C-F vs. C-I Bonds within the Same Molecule
The differing strengths of the C-F and C-I bonds lead to selective reactivity within this compound. The C-F bond is the strongest single bond to carbon, while the C-I bond is the weakest among the carbon-halogen bonds. savemyexams.comalfa-chemistry.com This difference in bond enthalpy is a primary determinant of their reactivity. studymind.co.uksavemyexams.comlibretexts.org
| Property | C-F Bond | C-I Bond | References |
|---|---|---|---|
| Bond Enthalpy (kJ/mol) | ~485 | ~240 | savemyexams.comalfa-chemistry.com |
| Reactivity | Least reactive | Most reactive | studymind.co.uksavemyexams.comsavemyexams.comlibretexts.org |
In nucleophilic substitution reactions, the C-I bond is much more readily cleaved than the C-F bond. For example, in a reaction with sodium ethoxide, the iodide in (R)-1-fluoro-1-iodopropane is substituted, not the fluoride (B91410). pearson.com This is consistent with the C-I bond being a better leaving group.
Conversely, certain highly fluorophilic reagents can invert this reactivity. As mentioned, triarylaluminum reagents selectively activate the C-F bond in this compound, leaving the C-I bond intact. acs.orgnih.gov This demonstrates that the choice of reagent is critical in dictating which bond is activated.
Radical Reactions and Mechanistic Pathways
The weak C-I bond in iodinated fluoroalkanes makes them excellent precursors for generating carbon-centered radicals. illinois.edu The homolytic cleavage of the C-I bond can be initiated by various methods, including photolysis or the use of radical initiators. illinois.edu The resulting fluoroalkyl radicals are valuable reactive intermediates in organic synthesis. rsc.org The presence of fluorine atoms influences the structure and stability of these radicals; for instance, monofluoromethyl radicals are pyramidal. rsc.org
Iodine Transfer Polymerization (ITP) Mechanisms
Iodine Transfer Polymerization (ITP) is a method of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and low dispersity. The mechanism relies on a degenerative chain transfer process mediated by an iodo-compound, known as a chain transfer agent (CTA). While this compound structurally qualifies as a potential CTA for ITP, specific mechanistic studies detailing its use are not extensively documented in the literature. However, the general mechanism of ITP and studies on analogous fluoro-iodo-alkanes provide a strong basis for understanding its potential role.
The fundamental ITP mechanism involves the following key steps:
Initiation: A conventional radical initiator decomposes to produce primary radicals.
Propagation: The primary radicals add to monomer units to form propagating polymer chains (P•).
Reversible Transfer: The propagating radical (P•) reacts with the iodo-CTA (R-I), abstracting the iodine atom. This forms a dormant polymer chain (P-I) and a new radical (R•) derived from the CTA. The new radical (R•) then initiates the growth of a new polymer chain.
Degenerative Transfer: The process continues with the dormant species (P-I) being reactivated by other propagating radicals (P'•), ensuring that all chains have a chance to grow, which leads to a narrow molecular weight distribution.
The effectiveness of a CTA is quantified by its transfer constant (CTr). Studies on the ITP of vinylidene fluoride (VDF) have evaluated the kinetics for various fluorinated CTAs. For instance, research has compared the performance of compounds like 1-iodoperfluorohexane and 1,1,2,2-tetrafluoro-3-iodopropane (B1296526). researchgate.net It was found that the transfer constant for 1,1,2,2-tetrafluoro-3-iodopropane was significantly lower than that for highly fluorinated iodoalkanes, suggesting that the structure of the CTA profoundly impacts polymerization control. researchgate.netresearchgate.net Perfluorohexyl iodide was shown to be a more efficient transfer agent than 1,1,2,2-tetrafluoro-3-iodopropane, which resulted in lower monomer conversion. researchgate.net
Table 1: Transfer Constants (CTr) of Selected Iodo-Compounds in Vinylidene Fluoride (VDF) Polymerization at 75°C
| Chain Transfer Agent (CTA) | Transfer Constant (CTr) | Reference |
| 1-iodoperfluorohexane (C₆F₁₃I) | 7.7 | researchgate.net |
| 1-iodo-2H,2H-perfluorooctane (C₆F₁₃CH₂CF₂I) | ~7.7 | researchgate.net |
| 1,1,2,2-tetrafluoro-3-iodopropane (HCF₂CF₂CH₂I) | 0.3 | researchgate.net |
Elimination Reactions and Byproduct Formation
The reactivity of this compound is characterized by the presence of two different halogen atoms, which leads to the possibility of various reaction pathways, including substitution and elimination. The formation of byproducts is often dependent on the specific reaction conditions, such as the nature of the base or nucleophile, solvent, and temperature.
Under strongly basic conditions, haloalkanes typically undergo elimination reactions to form alkenes. For this compound, the presence of a good leaving group (iodide) and protons on the adjacent carbon atom facilitates this process. While direct studies on this compound are scarce, the reaction of its isomer, 1-fluoro-2-iodopropane, with a strong base like potassium tert-butoxide is known to yield propene through an elimination reaction. smolecule.com
By analogy, this compound is expected to undergo a similar E2 (bimolecular elimination) reaction. A strong base would abstract a proton from the carbon atom adjacent to the carbon-iodine bond (C2), leading to the simultaneous departure of the iodide ion and the formation of a double bond. The most probable product of such a reaction would be 3-fluoropropene .
Reaction Scheme: F-CH₂-CH₂-CH₂-I + Base → F-CH₂-CH=CH₂ + H-Base⁺ + I⁻
The regioselectivity of this elimination is straightforward as there is only one adjacent carbon with protons available for abstraction that can lead to a stable alkene.
In addition to elimination, this compound can participate in other reactions, leading to a mixture of products unless conditions are carefully controlled. The primary competition exists between nucleophilic substitution (SN2) and elimination (E2).
Key competitive pathways include:
Nucleophilic Substitution (SN2): The carbon atom bonded to iodine is electrophilic and susceptible to attack by nucleophiles. Because iodide is a much better leaving group than fluoride, substitution occurs exclusively at the C-I bond. This pathway is favored by weak, non-bulky bases or good nucleophiles in polar aprotic solvents. For example, in the N-alkylation of certain precursors, this compound acts as an effective alkylating agent. google.com
Elimination (E2): This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. The base preferentially acts as a proton acceptor rather than a nucleophile.
C-F vs. C-I Bond Reactivity: The C-F bond is significantly stronger and less reactive than the C-I bond under typical nucleophilic or basic conditions. However, highly selective reactions can be achieved with specific reagents. For instance, in reactions with trimesitylaluminum at room temperature, exclusive reaction at the C-F bond was observed, with the C-I bond remaining completely intact even after several days. nih.gov This demonstrates that with the appropriate choice of organometallic reagent, the typical reactivity pattern can be inverted.
Byproduct Formation in Specific Syntheses: In complex syntheses, side reactions can lead to unexpected byproducts. During the alkylation of N-nor-beta-CIT with this compound, a trans-esterified byproduct can form. google.com However, these competitive pathways can often be managed by adjusting reaction parameters such as the stoichiometry of the reagents and the reaction time. google.com
Table 2: Summary of Competitive Reaction Pathways for this compound
| Reaction Pathway | Favored By | Product Type | Notes | Reference |
| SN2 Substitution | Good nucleophiles, weak bases, polar aprotic solvents | Alkylated compound (R-CH₂CH₂CH₂F) | Iodide is the leaving group. | google.com |
| E2 Elimination | Strong, bulky bases, high temperatures | Alkene (3-fluoropropene) | Base abstracts a proton from the adjacent carbon. | smolecule.com |
| C-F Bond Activation | Specific organometallic reagents (e.g., triarylaluminum) | Arylated compound (Ar-CH₂CH₂CH₂I) | Highly selective pathway, inverting normal reactivity. | nih.gov |
| Trans-esterification | Excess alkylating agent/base, long reaction times in specific ester-containing substrates | Ester-exchanged byproduct | A side reaction in certain synthetic applications. | google.com |
Understanding these competing pathways is crucial for synthetic chemists to optimize reaction conditions and selectively obtain the desired product when using this compound as a reagent or substrate.
Applications of 1 Fluoro 3 Iodopropane in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Moleculeschemimpex.comnordmann.globalsmolecule.com
1-Fluoro-3-iodopropane serves as a fundamental building block in the synthesis of more intricate molecules. nordmann.globalsmolecule.com Its utility stems from the differential reactivity of the carbon-fluorine and carbon-iodine bonds. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic substitution and various coupling reactions, while the carbon-fluorine bond is generally robust and carried through synthetic sequences. This allows for the strategic incorporation of a fluoropropyl moiety into a target molecule.
Synthesis of Fluorinated Derivatives
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound is a key reagent for the synthesis of fluorinated compounds, which are highly sought after for their enhanced biological activity. chemimpex.com The fluoropropyl group can be introduced through reactions such as the dialkylation of active methylene (B1212753) compounds. For instance, the reaction of dimethyl malonate with this compound in the presence of a base like sodium hydride yields dimethyl 2,2-bis(3-fluoropropyl)malonate. nih.gov This intermediate can then be further manipulated to create more complex fluorinated structures.
Another significant application is in the synthesis of fluorinated fatty acid derivatives. The hydroxyl group of polyhydroxyalkanoate (PHA) monomers can be alkylated with this compound to introduce a fluoropropyl ether linkage, thereby modifying the properties of the resulting polymer. mdpi.com
Incorporation into Diverse Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound has been utilized in the synthesis of various heterocyclic systems. A notable example is its use in the preparation of N-monofluoroalkyl tropanes. google.com Specifically, it serves as an alkylating agent for N-nor-β-CIT to produce FP-CIT, a dopamine (B1211576) transporter imaging agent. google.com This reaction proceeds by heating a mixture of N-nor-β-CIT, this compound, and a base like triethylamine (B128534) in a suitable solvent. google.com
Furthermore, its radiolabeled counterpart, 1-[¹⁸F]fluoro-3-iodopropane, is instrumental in the synthesis of radioligands for dopamine D-1 and benzodiazepine (B76468) receptors. nih.gov This involves the alkylation of precursor molecules with [¹⁸F]this compound to generate PET imaging agents. nih.govevitachem.com
Precursor in Pharmaceutical Development and Medicinal Chemistrychemimpex.comsmolecule.com
The unique properties imparted by fluorine, such as increased metabolic stability and binding affinity, make fluorinated compounds highly valuable in drug discovery. nih.gov this compound serves as a key precursor in the synthesis of various pharmaceutically relevant molecules. chemimpex.comsmolecule.com
Synthesis of Iodine-Containing Drugs
While the primary focus is often on introducing fluorine, the iodine atom in this compound can also be a crucial part of the final drug structure or an intermediate handle for further functionalization. chemimpex.com Although specific examples of marketed drugs directly synthesized using this reagent where the iodine is retained are less common, its role as a precursor for introducing the fluoropropyl group into molecules that may later undergo iodination at a different position is significant.
Development of Fluoroalkylated Ligands and Drug Candidates
This compound is employed in the synthesis of fluoroalkylated ligands for various biological targets. For example, it has been used to synthesize fluorinated derivatives of ghrelin receptor ligands. mdpi.com The synthesis of novel fluoroalkylated triazine derivatives as potential ligands for phosphodiesterase 2A (PDE2A) also utilizes this compound or similar fluoroalkyl halides. nih.gov In a specific example, the phenolic intermediate TA1a was reacted with this compound to yield the fluoroalkylated derivative TA3. nih.gov
The development of chiral fluorinated derivatives of emixustat, a drug for retinal degenerative diseases, also showcases the utility of this compound. nih.gov The synthesis begins with the dialkylation of dimethyl malonate with this compound. nih.gov
| Precursor | Reagent | Product | Application |
| Dimethyl malonate | This compound, NaH | Dimethyl 2,2-bis(3-fluoropropyl)malonate | Intermediate for fluorinated compounds nih.gov |
| N-nor-β-CIT | This compound, Triethylamine | FP-CIT | Dopamine transporter imaging google.com |
| Phenolic intermediate TA1a | This compound, K₂CO₃ | Fluoroalkylated triazine derivative TA3 | PDE2A ligand development nih.gov |
| Polyhydroxyalkanoate (PHA) monomer | This compound, NaH | Fluoropropylated PHA monomer | Modified biopolymer synthesis mdpi.com |
Preparation of Enantiomerically Pure Fluorinated Compounds
The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. While direct asymmetric reactions using this compound are not extensively detailed in the provided context, it is a crucial building block in synthetic sequences that lead to chiral fluorinated molecules. For instance, in the synthesis of chiral fluorinated γ-amino alcohols, this compound is used to construct a fluorinated achiral intermediate, which is then subjected to a Mannich reaction with a chiral amine to induce diastereoselectivity. nih.gov Subsequent separation of the diastereomers and further chemical transformations yield the enantiomerically pure target compounds. nih.gov The development of asymmetric synthetic methods for fluorinated amino acids also relies on fluorinated alkyl iodide building blocks. chemrxiv.orgresearchgate.net
Application in Radiolabeling and Radiopharmaceutical Chemistry
This compound is a valuable organofluorine compound that serves as a critical intermediate in the synthesis of radiolabeled molecules for medical imaging. chemimpex.com Its radiolabeled form, 1-[¹⁸F]fluoro-3-iodopropane, is a key precursor in positron emission tomography (PET), a diagnostic imaging technique that relies on compounds labeled with positron-emitting isotopes like fluorine-18 (B77423). evitachem.comfluoromart.com
The primary application of this compound in this field is its conversion to no-carrier-added (NCA) 1-[¹⁸F]fluoro-3-iodopropane. This transformation is typically achieved through nucleophilic substitution, where [¹⁸F]fluoride ion displaces a leaving group from a suitable precursor. For instance, 1,3-diiodopropane (B1583150) can be reacted with [¹⁸F]fluoride in the presence of potassium carbonate and a phase-transfer catalyst like Kryptofix in an acetonitrile (B52724) solvent at elevated temperatures. evitachem.comsnmjournals.org This reaction can produce 1-[¹⁸F]fluoro-3-iodopropane with good radiochemical yields of up to 65%. evitachem.com
Once synthesized, 1-[¹⁸F]fluoro-3-iodopropane is used as an alkylating agent to introduce the 3-[¹⁸F]fluoropropyl group into various target molecules. nih.govosti.gov This method has been successfully employed to synthesize radiolabeled analogs of neuroreceptor ligands. Notable examples include the synthesis of an analog of the dopamine D-1 receptor ligand SCH 23390 and analogs of the benzodiazepine receptor ligand Ro 15-1788. nih.govosti.gov In these syntheses, the respective "nor-" precursor (a version of the molecule lacking the alkyl group) is alkylated with NCA 1-[¹⁸F]fluoro-3-iodopropane. nih.govosti.gov
Table 1: Synthesis of ¹⁸F-Radiolabeled Receptor Ligands using 1-[¹⁸F]Fluoro-3-iodopropane
| Target Compound Class | Precursor | Radiolabeling Agent | Product | Radiochemical Yield (EOB*) | Synthesis Time |
|---|---|---|---|---|---|
| Dopamine D-1 Ligand Analog | "nor"-SCH 23390 | NCA 1-[¹⁸F]Fluoro-3-iodopropane | R(+)-7-chloro-8-hydroxy-3-(3'-[¹⁸F]fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine | 10-15% nih.govosti.gov | ~110 min nih.govosti.gov |
| Benzodiazepine Ligand Analog | "nor"-Ro 15-1788 | NCA 1-[¹⁸F]Fluoro-3-iodopropane | Ethyl 8-fluoro-5,6-dihydro-5-(3'-[¹⁸F]fluoropropyl)-6-oxo-4H-imidazo[1,5-a] chemimpex.combeilstein-journals.orgbenzodiazepine-3-carboxylate | 10-15% nih.govosti.gov | ~110 min nih.govosti.gov |
| Benzodiazepine Ligand Analog | "nor"-Ro 15-1788 | NCA 1-[¹⁸F]Fluoro-3-iodopropane | 3'-[¹⁸F]Fluoropropyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a] chemimpex.combeilstein-journals.orgbenzodiazepine-3-carboxylate | 10-15% nih.govosti.gov | ~110 min nih.govosti.gov |
*EOB = End of Bombardment
A prosthetic agent in radiochemistry is a small, bifunctional molecule that is first radiolabeled and then conjugated to a larger target molecule. 1-[¹⁸F]Fluoro-3-iodopropane functions as a classic prosthetic agent for the radiofluorination of molecules, particularly at amine sites. nih.govosti.govnih.gov The process involves a two-step approach: first, the synthesis of 1-[¹⁸F]fluoro-3-iodopropane, and second, the N-alkylation of a suitable amine-containing precursor with this radiolabeled agent. snmjournals.orgnih.govgoogle.com
This strategy is advantageous because direct radiofluorination of complex molecules can be challenging. By using 1-[¹⁸F]fluoro-3-iodopropane, the robust and well-established [¹⁸F]fluoride chemistry can be performed on a simple substrate, which is then used to label the more complex, and often sensitive, target molecule under milder conditions. google.com This method has been applied in the development of various PET radiotracers, including N-fluoroalkyl analogues of tropanes and other neuroreceptor ligands. nih.govgoogle.com
A significant application of this compound is in the development of PET imaging agents for the dopamine transporter (DAT). fluoromart.comnih.gov The DAT is a key protein in the brain's dopamine system and a target for imaging in neurological disorders such as Parkinson's disease.
A prominent example is the synthesis of [¹⁸F]FPCT (Fluorine-18-labeled 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(3-fluoropropyl)nortropane), a potent and selective DAT imaging agent. snmjournals.orgnih.gov The synthesis involves the preparation of 1-[¹⁸F]fluoro-3-iodopropane, which is subsequently used to alkylate the secondary amine of the precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane. snmjournals.orgnih.gov
Preclinical studies have demonstrated the effectiveness of [¹⁸F]FPCT. Tissue distribution studies in rats showed high uptake in the striatum, a brain region rich in dopamine transporters. nih.gov Imaging studies in rhesus monkeys also confirmed high uptake and retention in the putamen, with favorable ratios of specific-to-nonspecific binding (putamen-to-cerebellum ratio). nih.gov These findings underscore the utility of the 1-[¹⁸F]fluoro-3-iodopropane synthon in creating effective PET tracers for neuroimaging. nih.gov
Table 2: Preclinical Data for [¹⁸F]FPCT, a DAT Imaging Agent Synthesized using 1-[¹⁸F]Fluoro-3-iodopropane
| Species | Parameter | Result at 60 min | Result at 120 min |
|---|---|---|---|
| Rat | Striatal Uptake (% dose/g) | 0.70 nih.gov | 0.38 nih.gov |
| Striatum-to-Cerebellum Ratio | 5.5 nih.gov | 6.2 nih.gov | |
| Rhesus Monkey | Putamen Uptake (% dose/g) | - | 0.03 - 0.12 (at 115 min) nih.gov |
Contributions to Materials Science and Polymer Chemistry
Beyond its role in medicine, this compound is a useful building block in materials science. chemimpex.com Its unique structure, containing both a fluorine and an iodine atom, imparts specific reactivity that can be harnessed to create novel materials. chemimpex.com Fluorinated compounds are known for their high stability and unique chemical properties, making them valuable in the development of advanced materials. chemimpex.comcymitquimica.com
This compound is utilized in the synthesis of specialty materials where specific chemical properties are required for enhanced performance. chemimpex.com It serves as an intermediate in the creation of more complex fluorinated molecules. chemimpex.com Research has also shown its utility in the synthesis of fluoroalkyl-substituted ionic liquids, which are a class of materials with tunable physical properties and potential applications in electrochemistry and as specialized solvents. fluoromart.com
The compound contributes to the field of polymer chemistry, particularly in the synthesis of fluorinated polymers and coatings. chemimpex.com One specific application is its use in telomerization reactions. fluoromart.com Telomerization is a process that produces low molecular weight polymers (telomers), which can serve as models for understanding the properties and synthesis of larger fluorocarbon polymers. fluoromart.com These polymers are sought after for applications requiring high thermal stability, chemical resistance, and low surface energy, such as advanced coatings. chemimpex.com
Modification of Polyhydroxyalkanoate Monomers
This compound serves as a key reagent in the chemical modification of monomers derived from polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by bacteria. Current time information in Bangalore, IN.chembk.com The primary goal of this modification is to introduce a fluorinated moiety into the monomer structure, which can influence the physicochemical and biological properties of the resulting compounds, such as their potential therapeutic effects. Current time information in Bangalore, IN.
In a typical modification procedure, the hydroxyl group of (R)-3-hydroxyalkanoate monomers, obtained from the methanolysis of PHAs, is targeted for etherification. Current time information in Bangalore, IN. Researchers have investigated various methods for this halogenation, testing different fluorinated alkyl iodides, including this compound, along with various nucleophiles and solvent systems. Current time information in Bangalore, IN.
A successful and established methodology involves the use of sodium hydride (NaH) as a nucleophile in an anhydrous tetrahydrofuran (B95107) (THF) medium under an inert argon atmosphere. Current time information in Bangalore, IN. In this reaction, the sodium hydride activates the hydroxyl group of the PHA-derived methyl ester, facilitating the nucleophilic substitution of the iodine atom in this compound. This process results in the formation of an ether bond, effectively attaching the 3-fluoropropyl group to the monomer. Current time information in Bangalore, IN. This strategic introduction of a fluorine atom is significant, as fluorinated compounds often exhibit enhanced biological activity. chemimpex.com
The table below summarizes the key components and conditions for the modification of PHA monomers using this compound.
| Reagent/Condition | Role/Specification |
| Substrate | (R)-3-hydroxynonanoic and (R)-3-hydroxyheptanoic acid methyl esters |
| Alkylating Agent | This compound |
| Nucleophile | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Atmosphere | Argon |
This modification strategy represents a significant step in creating novel, value-added compounds from renewable, bacterially-derived polyesters. Current time information in Bangalore, IN.chembk.com The resulting fluorinated monomers can be further utilized in the synthesis of other bioactive molecules, such as sugar esters with potential antimicrobial activities. Current time information in Bangalore, IN.chembk.com
Use in Catalysis and Ligand Synthesis
This compound is a versatile building block in the synthesis of specialized ligands and is noted for its potential as a precursor for catalysts due to its donor-acceptor characteristics. chembk.comchemimpex.com Its primary application in this area is as an alkylating agent to introduce the 3-fluoropropyl group into various molecular scaffolds, particularly in the development of ligands for medical imaging and receptor binding studies.
A significant application is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. The radioisotope fluorine-18 ([¹⁸F]) is incorporated into the this compound structure, creating no-carrier-added (NCA) 1-[¹⁸F]fluoro-3-iodopropane. This radiolabeled reagent is then used to alkylate precursor molecules (nor-compounds) to produce high-affinity radioligands for various receptors. nih.govevitachem.comosti.gov For instance, it has been successfully used to synthesize analogs of dopamine D-1 and benzodiazepine receptor ligands. nih.gov The general scheme involves the alkylation of a suitable nitrogen or oxygen atom in the precursor molecule. nih.govsnmjournals.org
The table below details examples of radioligands synthesized using 1-[¹⁸F]fluoro-3-iodopropane.
| Precursor (Nor-Compound) | Resulting Radioligand | Target Receptor |
| Analog of SCH 23390 precursor | R(+)-7-chloro-8-hydroxy-3-(3'-[¹⁸F]fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine | Dopamine D-1 |
| Analog of RO 15-1788 precursor | Ethyl 8-fluoro-5,6-dihydro-5-(3'-[¹⁸F]fluoropropyl)-6-oxo-4H-imidazo[1,5-a] Current time information in Bangalore, IN.google.combenzodiazepine-3-carboxylate | Benzodiazepine |
| 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane | [¹⁸F]FPCT | Dopamine Transporter |
| Precursor for cannabinoid receptor ligands | Radioligands for cannabinoid receptors | Cannabinoid |
Beyond radiolabeling, non-radioactive this compound is also employed in ligand synthesis. A notable example is its use as an alternative to ozone-depleting alkylating agents, such as 1-bromo-3-fluoropropane, in the manufacture of N-monofluoroalkyl tropane (B1204802) imaging agents like FP-CIT. google.com The use of this compound simplifies the procedure as it does not require the addition of an iodide salt to catalyze the reaction. google.com
Furthermore, this compound serves as a starting material for creating more complex chemical entities that can act as ligands. For example, it can be converted to 3-fluoropropanesulfonyl chloride. beilstein-journals.org This sulfonyl chloride is then reacted with various amines to generate a library of 3-fluoropropanesulfonamides, which are themselves a class of potential ligands. beilstein-journals.org It has also been used in the synthesis of fluorinated non-peptidic ghrelin receptor ligands. mdpi.com
The versatility of this compound as a fluoropropylating agent makes it a valuable tool in the design and synthesis of a wide range of ligands for biological and catalytic applications.
Computational and Theoretical Studies of 1 Fluoro 3 Iodopropane
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of 1-fluoro-3-iodopropane, offering a detailed view of its electronic properties and conformational landscape.
Electronic Structure and Bonding Analysis
Quantum chemical calculations have been instrumental in analyzing the electronic structure of this compound. These calculations help in understanding the nature of the chemical bonds within the molecule, particularly the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds. The distribution of electron density and the molecular orbitals can be modeled to predict how the molecule will interact with other chemical species. For instance, comparisons of the electronic structure can be made with related molecules to understand the effects of substituting hydrogen with fluorine. researchgate.net
Conformational Analysis and Molecular Dynamics
This compound can exist in different spatial arrangements, known as conformers, due to rotation around its single bonds. Computational studies have identified two primary conformers for this molecule. researchgate.net These theoretical predictions are often performed to guide and support experimental observations, such as those from microwave spectroscopy. researchgate.nettandfonline.com For related, more complex molecules like 1,1,2,2-tetrafluoro-3-iodopropane (B1296526), computational methods have identified five potential conformers, with the trans-trans conformer being the most stable. tandfonline.comtandfonline.com This highlights the role of fluorine substitution in influencing conformational preferences. researchgate.net
The study of rotational spectra, aided by quantum chemical calculations, provides precise information about the molecular structure and the energy differences between conformers. researchgate.netfluoromart.com For this compound, pure rotational spectra have been recorded, leading to the observation of two distinct conformers. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction to identify the most likely pathway from reactants to products. A key aspect of this is the characterization of transition states, which are the high-energy intermediates that determine the rate of a reaction.
For example, in reactions where this compound is used as a building block for synthesizing more complex molecules, theoretical models can predict the regioselectivity and stereoselectivity of the reaction. nih.gov Studies on the reactivity of similar fluorinated compounds have shown that the presence of fluorine can significantly alter the reaction pathways compared to their non-fluorinated analogs. researchgate.net
Prediction of Reactivity and Selectivity
Theoretical calculations can predict the reactivity of this compound in various chemical transformations. For instance, the compound's reactivity with different reagents can be assessed by calculating activation energies for various potential reaction channels.
Recent research has explored the chemoselective functionalization of the C-F bond in the presence of a C-I bond. nih.govacs.org In a reaction with trimesitylaluminum, this compound showed exclusive reactivity at the C-F bond, leaving the C-I bond intact. nih.govacs.org This selective reactivity is a significant finding for synthetic chemistry, and computational models can help elucidate the electronic and steric factors that govern this selectivity.
Spectroscopic Data Interpretation (e.g., NMR, Mass Spectrometry)
Computational methods are essential for the interpretation of experimental spectroscopic data. By calculating theoretical spectra, researchers can assign the signals observed in experimental NMR and mass spectra to specific atoms and structural features of the molecule.
For this compound, quantum chemical calculations have been crucial in the analysis of its rotational spectra obtained through Fourier Transform Microwave Spectrometry. researchgate.netfluoromart.com These calculations aid in assigning the observed spectral transitions and in determining the iodine nuclear quadrupole coupling tensor for the different conformers. researchgate.nettandfonline.com This detailed analysis provides a deeper understanding of the molecule's geometry and electronic environment around the iodine nucleus.
While specific computational studies on the NMR and mass spectrometry of this compound are not extensively detailed in the provided context, the general application of these methods is well-established. For instance, ¹H NMR chemical shifts can be predicted to aid in structural elucidation. liverpool.ac.uknih.gov Similarly, fragmentation patterns in mass spectrometry can be rationalized through computational analysis of bond dissociation energies and the stability of potential fragments. mdpi.com
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional methods for synthesizing haloalkanes often involve harsh reagents, toxic solvents, and energy-intensive conditions, presenting significant environmental and safety challenges. tandfonline.com Research is increasingly focused on developing "green" and sustainable synthetic routes for compounds like 1-fluoro-3-iodopropane that prioritize atom economy, reduce waste, and utilize milder reaction conditions.
Future sustainable approaches could include:
Phase-Transfer Catalysis (PTC): PTC is a powerful green chemistry tool that facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), often eliminating the need for hazardous organic solvents. crdeepjournal.orgijirset.com A potential PTC route for this compound could involve the reaction of an appropriate propane (B168953) derivative (e.g., 3-iodopropanol) with a nucleophilic fluoride (B91410) source (like potassium fluoride) in a biphasic system, using a catalyst such as a quaternary ammonium (B1175870) salt to transport the fluoride anion into the organic phase. crdeepjournal.orgdalalinstitute.com This method can lead to faster reactions, higher yields, and a significant reduction in waste. ijirset.com
Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. biorxiv.org Halogenase enzymes, which perform site-specific halogenation on a wide range of substrates under mild aqueous conditions, are of particular interest. tandfonline.comnih.gov Future research could focus on engineering a flavin-dependent or an Fe(II)/α-ketoglutarate-dependent halogenase to selectively catalyze the fluorination or iodination of a propane scaffold, thereby producing this compound in a highly controlled and sustainable manner. tandfonline.combiorxiv.orgbiorxiv.org
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green technique that can significantly reduce or eliminate the need for solvents. rsc.org A solid-state protocol using potassium fluoride and a phase-transfer catalyst has been shown to be effective for nucleophilic fluorination. rsc.org Adapting this solvent-free approach for the synthesis of this compound from a suitable iodinated precursor could offer a more efficient, cost-effective, and environmentally friendly manufacturing process.
| Methodology | Key Reagents/Components | Potential Reaction Conditions | Key Sustainability Advantages |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Nucleophilic fluoride source (e.g., KF), 3-iodopropanol or similar precursor, Quaternary ammonium salt catalyst | Biphasic system (e.g., water/toluene), moderate temperature | Reduces need for hazardous organic solvents, allows use of water, often improves reaction rates and yields. crdeepjournal.orgijirset.com |
| Biocatalysis | Engineered halogenase enzyme, Propane scaffold, Halide source | Aqueous buffer, mild temperature and pH | High regio- and stereoselectivity, biodegradable catalyst, minimal waste, operates in water. biorxiv.orgnih.gov |
| Mechanochemistry | Potassium fluoride (KF), Iodinated propane precursor, Grinding media (ball mill) | Solid-state, solvent-free, ambient temperature | Eliminates bulk solvent use, reduces energy consumption, potentially faster reaction times. rsc.org |
Exploration of New Catalytic Transformations
The distinct reactivity of the C-I and C-F bonds in this compound makes it an ideal substrate for developing novel catalytic transformations. Research in this area aims to leverage this property for the efficient construction of complex fluorinated molecules.
Selective Cross-Coupling Reactions: The C-I bond can be selectively activated by transition-metal catalysts, particularly palladium, to participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Mizoroki-Heck). mdpi.com This allows for the direct attachment of the 3-fluoropropyl moiety to diverse molecular scaffolds, a valuable strategy in drug discovery. Future work will likely focus on developing more robust and versatile catalyst systems that can tolerate a wider range of functional groups and achieve these couplings under even milder conditions.
Directed C–H Activation: Transition-metal catalyzed C–H activation is a powerful strategy for streamlining synthesis by directly functionalizing carbon-hydrogen bonds. rsc.orgnih.gov In the context of this compound, the fluorine atom could act as a directing group to guide a catalyst to activate a specific C–H bond on the propane backbone, enabling the introduction of new functional groups with high regioselectivity. Conversely, the entire this compound molecule could be used as a building block in C-H functionalization reactions. rsc.org
Dual-Functionalization Strategies: A more advanced area of exploration involves the sequential or orthogonal catalytic functionalization of both the C-I and C-F bonds. While challenging due to the inertness of the C-F bond, methods for transition-metal-mediated C-F activation are advancing. ox.ac.uk The development of catalytic systems that can first exploit the C-I bond and then, under different conditions, activate the C-F bond of the same molecule would open up unprecedented synthetic pathways.
| Transformation Type | Potential Catalysts | Reactive Site | Synthetic Utility |
|---|---|---|---|
| Mizoroki-Heck Reaction | Palladium complexes | C-I bond | Attaching the 3-fluoropropyl group to alkenes. mdpi.com |
| Suzuki Coupling | Palladium complexes | C-I bond | Formation of C-C bonds with aryl or vinyl boronic acids. |
| Sonogashira Coupling | Palladium/Copper complexes | C-I bond | Formation of C-C bonds with terminal alkynes. |
| C-H Functionalization | Rhodium, Iridium, Palladium | C-H bonds | Directly adding complexity to the fluorinated backbone. rsc.org |
Advanced Applications in Chemical Biology and Targeted Therapies
The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a key reagent for introducing the fluoropropyl group, with significant applications in diagnostics and therapeutics.
One of the most prominent uses of this compound is in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. nbinno.com PET is a non-invasive imaging technique that uses molecules labeled with short-lived positron-emitting isotopes, such as fluorine-18 (B77423) ([¹⁸F]), to visualize and quantify physiological processes in the body. The isotopologue, [¹⁸F]this compound, is a critical precursor for creating PET tracers. nih.gov The synthesis often involves a nucleophilic radiofluorination step where [¹⁸F]fluoride is introduced. rsc.orgosti.gov For instance, aqueous iodine–[¹⁸F]fluorine exchange reactions have been developed as an efficient method for radiosynthesis. nih.gov A key application is in the development of radioligands that target cannabinoid receptors, which are crucial for diagnosing and understanding various neurological conditions. nbinno.com
Future research is aimed at expanding the utility of this compound as a tool in chemical biology and for developing new targeted therapies. This includes:
Novel PET Tracer Development: Using [¹⁸F]this compound to synthesize new classes of PET tracers for other biological targets beyond cannabinoid receptors, such as enzymes, transporters, or different neuroreceptors.
Fluoropropyl Moiety in Drug Design: Systematically incorporating the 3-fluoropropyl group into known drug scaffolds to create new analogues with improved pharmacokinetic or pharmacodynamic properties. The stability of the C-F bond can protect the molecule from metabolic degradation at that position, potentially leading to longer-acting drugs.
Targeted Covalent Inhibitors: The reactive C-I bond could be exploited to design targeted covalent inhibitors. A molecule containing the 3-fluoropropyl-iodide moiety could first bind non-covalently to a biological target, and the iodide could then be displaced by a nucleophilic residue (e.g., cysteine) in the protein's active site, forming a permanent covalent bond. The fluoropropyl group would remain to modulate binding and cellular permeability.
| Application Area | Specific Role of this compound | Research Objective |
|---|---|---|
| PET Imaging | Precursor to [¹⁸F]-labeled radioligands. nbinno.comnih.gov | To non-invasively visualize and study biological targets like cannabinoid receptors in vivo. |
| Medicinal Chemistry | Building block to introduce the 3-fluoropropyl group. | To enhance metabolic stability, binding affinity, and other drug-like properties of therapeutic candidates. |
| Covalent Ligand Design | Acts as a reactive handle for covalent bond formation. | To develop highly specific and potent enzyme inhibitors or chemical probes for target identification. |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction
For a compound like this compound, AI and ML can accelerate research and development in several key areas:
Retrosynthesis and Route Optimization: AI-powered retrosynthesis platforms can propose multiple synthetic pathways for this compound and its derivatives. osu.eduacs.org These tools can be programmed to prioritize routes based on specific criteria, such as cost, step count, safety, and sustainability, helping chemists identify more efficient and greener manufacturing processes. chemcopilot.com
Reactivity and Selectivity Prediction: The chemoselectivity of reactions involving this compound (i.e., C-I vs. C-F bond reactivity) is crucial for its synthetic utility. ML models can be trained on reaction data from halogenated compounds to predict which bond will react under specific catalytic conditions with high accuracy. nih.govnih.gov This predictive power can save significant experimental time and resources by identifying the most promising reaction conditions before they are tested in the lab. digitellinc.com ML models are also being developed to characterize and predict the strength of halogen bonding, a non-covalent interaction that can influence reactivity. researchgate.netfnasjournals.com
Discovery of New Reactions and Applications: By analyzing patterns in reaction databases that may not be obvious to human chemists, AI algorithms can suggest novel transformations or applications for this compound. osu.edu For example, an ML model could screen virtual libraries of compounds derived from this compound against biological targets to identify potential new leads for drug discovery.
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Generate and rank synthetic routes to this compound and its derivatives. osu.edunih.gov | Discovery of more efficient, cost-effective, and sustainable synthesis pathways. |
| Reaction Outcome Prediction | Predict the site of reaction (C-I vs. C-F) and the yield under various conditions. nih.govdigitellinc.com | Reduces experimental effort by prioritizing high-probability reactions; accelerates the discovery of new transformations. |
| Virtual Screening | Predict the bioactivity of virtual compounds containing the 3-fluoropropyl moiety. | Identifies novel starting points for drug discovery and chemical biology applications. |
Q & A
Q. What statistical methods are appropriate for dose-response studies using this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
